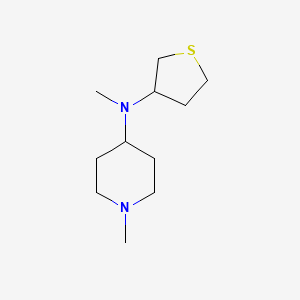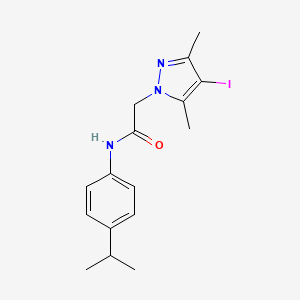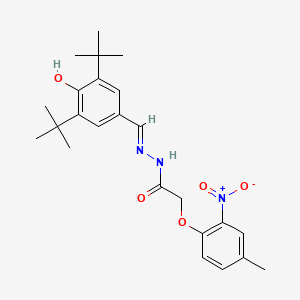![molecular formula C22H25Cl2N3O5S B6128422 2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-[(diethylamino)sulfonyl]benzamide](/img/structure/B6128422.png)
2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-[(diethylamino)sulfonyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-[(diethylamino)sulfonyl]benzamide, commonly known as AG-1478, is a small molecule inhibitor that specifically targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor protein that plays a vital role in cell proliferation, differentiation, and survival. Overexpression or mutation of EGFR is associated with the development of various types of cancers, including lung, breast, colon, and head and neck cancers. Therefore, AG-1478 has been extensively studied as a potential anticancer agent.
作用機序
AG-1478 specifically targets the 2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-[(diethylamino)sulfonyl]benzamide tyrosine kinase, which is a key component of the 2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-[(diethylamino)sulfonyl]benzamide signaling pathway. 2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-[(diethylamino)sulfonyl]benzamide activation leads to the activation of downstream signaling pathways, which promote cell proliferation and survival. AG-1478 inhibits the activity of 2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-[(diethylamino)sulfonyl]benzamide by binding to its ATP-binding site, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
AG-1478 has been shown to have various biochemical and physiological effects. In cancer cells, AG-1478 inhibits the activity of 2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-[(diethylamino)sulfonyl]benzamide and downstream signaling molecules, leading to the inhibition of cell proliferation and induction of apoptosis. AG-1478 has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, AG-1478 has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in the metastatic process.
実験室実験の利点と制限
AG-1478 has several advantages as a research tool. It is a highly specific inhibitor of 2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-[(diethylamino)sulfonyl]benzamide, which makes it an ideal tool for studying the 2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-[(diethylamino)sulfonyl]benzamide signaling pathway. AG-1478 has also been extensively studied, and its mechanism of action is well understood. However, AG-1478 has some limitations as a research tool. It is a small molecule inhibitor, which means that it may not be suitable for studying the role of 2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-[(diethylamino)sulfonyl]benzamide in complex biological systems. Additionally, AG-1478 has limited solubility in water, which can make it challenging to work with in some experiments.
将来の方向性
There are several future directions for the research on AG-1478. One potential area of research is the development of more potent and selective 2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-[(diethylamino)sulfonyl]benzamide inhibitors. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-[(diethylamino)sulfonyl]benzamide inhibitors. Additionally, AG-1478 has been shown to have immunomodulatory effects, and further research is needed to explore its potential as an immunotherapeutic agent. Finally, the combination of AG-1478 with other anticancer agents is an area of active research, and further studies are needed to optimize the dosing and scheduling of these combinations.
Conclusion
In conclusion, AG-1478 is a small molecule inhibitor that specifically targets 2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-[(diethylamino)sulfonyl]benzamide tyrosine kinase. It has been extensively studied for its potential as an anticancer agent and has demonstrated potent antitumor activity in preclinical models of cancer. AG-1478 has several advantages as a research tool, including its specificity and well-understood mechanism of action. However, it also has some limitations, including its small size and limited solubility in water. Future research on AG-1478 should focus on developing more potent and selective 2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-[(diethylamino)sulfonyl]benzamide inhibitors, identifying biomarkers that can predict response to 2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-[(diethylamino)sulfonyl]benzamide inhibitors, exploring its immunomodulatory effects, and optimizing its use in combination with other anticancer agents.
合成法
AG-1478 can be synthesized using various methods. One of the most common methods involves the reaction of 2,4-dichloro-5-nitrobenzonitrile with 2-cyano-4,5-diethoxyacetophenone in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with diethylamine and sulfonyl chloride to form AG-1478. The synthesis of AG-1478 has been optimized to improve its yield and purity for research purposes.
科学的研究の応用
AG-1478 has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and head and neck cancers. AG-1478 has also been tested in preclinical models of cancer, where it demonstrated potent antitumor activity and increased survival rates. Additionally, AG-1478 has been used in combination with other anticancer agents to enhance their efficacy.
特性
IUPAC Name |
2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-5-(diethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25Cl2N3O5S/c1-5-27(6-2)33(29,30)21-10-15(16(23)11-17(21)24)22(28)26-18-12-20(32-8-4)19(31-7-3)9-14(18)13-25/h9-12H,5-8H2,1-4H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUJLACGOUOULW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NC2=CC(=C(C=C2C#N)OCC)OCC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25Cl2N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(4-fluorobenzyl)-4-(1H-imidazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6128347.png)
![methyl 2-{[(4-ethyl-1-piperazinyl)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6128351.png)
![1-(2-furyl)-2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethanone](/img/structure/B6128361.png)

![N-[4-({2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)phenyl]acetamide](/img/structure/B6128379.png)
![5-(1-{[2-(3-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6128390.png)
![N-(2-ethylphenyl)-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6128395.png)
![N-(2-ethyl-6-methylphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6128403.png)
amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6128410.png)
![N-(3,4-dimethoxyphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6128412.png)


![5-(1-azepanylcarbonyl)-2-methyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6128443.png)